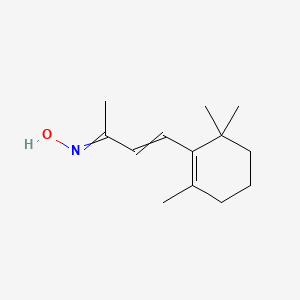
beta-Ionone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Ionone oxime: is a chemical compound derived from beta-ionone, a naturally occurring volatile compound found in various plants. Beta-ionone is a product of the oxidative cleavage of beta-carotene and is known for its aromatic properties. This compound is synthesized by reacting beta-ionone with hydroxylamine, resulting in the formation of an oxime group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Ionone oxime is typically synthesized by reacting beta-ionone with hydroxylamine hydrochloride in an alkaline environment. The reaction involves the nucleophilic addition of hydroxylamine to the carbonyl group of beta-ionone, forming the oxime. The reaction conditions are generally mild, and the process is straightforward .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of beta-ionone as the starting material, which is reacted with hydroxylamine hydrochloride under controlled conditions to ensure high yield and purity. The reaction is carried out in an alkaline medium, and the product is purified through standard techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Beta-Ionone oxime undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitriles or other oxidized derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Nitriles and other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
Beta-Ionone oxime has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties.
Industry: Used in the fragrance and flavor industry due to its aromatic properties.
Mechanism of Action
The mechanism of action of beta-Ionone oxime involves its interaction with various molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, this compound can act as a ligand, binding to specific receptors and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Alpha-Ionone oxime: Similar structure but differs in the position of the double bond.
Beta-Damascenone oxime: Another derivative of beta-ionone with distinct aromatic properties.
Beta-Ionone thiazolylhydrazone: A derivative with enhanced biological activities.
Uniqueness: Beta-Ionone oxime is unique due to its specific aromatic properties and its ability to form stable complexes with metal ions.
Properties
CAS No. |
39190-05-1 |
|---|---|
Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-[4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C13H21NO/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14-15/h7-8,15H,5-6,9H2,1-4H3 |
InChI Key |
NXLBMDQTCMKAMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















